N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of both an acetyl group and a sulfonamide moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. The structure features a sulfonamide group attached to a 4-methylbenzene ring and an acetylphenyl group, indicating its complexity and potential for varied interactions in biological systems.
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide falls under the category of sulfonamides, which are a class of compounds containing the sulfonamide functional group (-SO2NH2). These compounds are widely recognized for their antibacterial properties and are utilized in various pharmaceutical applications.
The synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
The molecular structure of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can be represented as follows:
This indicates that the compound consists of 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom.
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can participate in various chemical reactions typical for sulfonamides:
The mechanisms involved in these reactions often include nucleophilic attack by the nitrogen atom on electrophilic centers, leading to the formation of new covalent bonds.
The mechanism of action for N-(3-Acetylphenyl)-4-methylbenzenesulfonamide primarily revolves around its interaction with bacterial enzymes involved in folate synthesis. Sulfonamides typically mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and consequently blocking folate production essential for bacterial growth.
Research indicates that this compound exhibits antimicrobial activity against various strains, including Staphylococcus aureus, with minimum inhibitory concentration values demonstrating its efficacy .
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide has several notable applications:
Sulfonamide derivatives represent a cornerstone of medicinal chemistry due to their versatile pharmacological profiles and capacity for targeted molecular interactions. The core benzenesulfonamide scaffold features a sulfur atom tetrahedrally coordinated to two oxygen atoms, a benzene ring, and a nitrogen atom, creating a polar, electron-withdrawing motif. This configuration enables critical hydrogen-bonding interactions with biological targets, particularly enzymes involved in metabolic pathways [2]. N-(3-Acetylphenyl)-4-methylbenzenesulfonamide exemplifies this structural versatility, integrating two pharmacophores: the electron-deficient sulfonamide group and a meta-substituted acetyl moiety on the aniline ring. The acetyl group’s meta position induces distinct electronic effects, reducing electron density at the sulfonamide nitrogen (pKa ≈ 10.2) compared to para-substituted analogs, thereby modulating protein-binding affinity and metabolic stability [3].
Table 1: Key Physicochemical Properties of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₅NO₃S | Balanced carbon/heteroatom ratio for membrane permeability |
Molecular Weight | 289.35 g/mol | Compliant with Lipinski’s "Rule of Five" for drug-likeness |
LogP | 4.15 | Moderate lipophilicity enabling passive cellular uptake |
Hydrogen Bond Acceptors | 4 | Facilitates target binding via H-bond networks |
Topological Polar Surface Area | 71.6 Ų | Optimal for solubility and bioavailability |
Functionally, the sulfonamide group (–SO₂NH–) acts as a bioisostere for carboxylate or phosphate groups, allowing competitive inhibition of enzymes like dihydropteroate synthase (DHPS) in folate biosynthesis [2]. Recent studies highlight its role in carbonic anhydrase inhibition (relevant in glaucoma and epilepsy) and tyrosine kinase modulation (anticancer applications). The acetyl group in N-(3-Acetylphenyl)-4-methylbenzenesulfonamide provides a synthetic handle for derivatization—enabling Schiff base formation, reduction to alcohols, or nucleophilic addition—expanding its utility in structure-activity relationship (SAR) studies [3] [6]. Density functional theory (DFT) analyses confirm that the acetyl carbonyl’s electrophilicity (partial charge = +0.42 e) facilitates covalent or polar interactions with cysteine residues or catalytic dyads in target proteins [2].
Benzenesulfonamides emerged as therapeutic agents following Gerhard Domagk’s 1932 discovery of Prontosil, the first sulfonamide prodrug effective against streptococcal infections. The subsequent elucidation of sulfanilamide as Prontosil’s active metabolite ignited synthetic campaigns to optimize the scaffold’s efficacy and safety [2]. Early derivatives focused on N-heterocyclic substitutions (e.g., sulfathiazole), enhancing antibacterial potency but limited by emerging resistance and toxicity. The 1950s–1980s saw strategic pivots toward non-antibacterial applications:
Table 2: Evolution of Key Benzenesulfonamide Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1930s | Sulfanilamide | Antibacterial | Unsubstituted benzenesulfonamide |
1950s | Acetazolamide | Glaucoma/Epilepsy | Thiadiazole-fused sulfonamide |
1980s | Bumetanide | Heart failure-associated edema | Meta-aminoalkylated benzenesulfonamide |
2000s | Celecoxib | Inflammation | Pyrazole-linked trifluoromethyl benzenesulfonamide |
Present | N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Anticancer scaffold | Meta-acetyl modification enabling heterocyclic synthesis |
The integration of computational chemistry in the 2000s accelerated rational design, enabling precise steric and electronic tuning. For N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, late-20th-century advances in palladium-catalyzed cross-coupling permitted efficient synthesis from 3-aminoacetophenone and p-toluenesulfonyl chloride under Schotten-Baumann conditions, achieving yields >75% [3] [6]. Modern green chemistry approaches now employ microwave-assisted synthesis to reduce reaction times from hours to minutes [2].
This compound exemplifies a "privileged scaffold" in oncology and antimicrobial research, serving as a versatile precursor for bioactive heterocycles. Its significance arises from three key attributes:
Table 3: Anti-Proliferative Activity of Select Derivatives
Derivative | Structure | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 | Target Protein (PDB) |
---|---|---|---|---|
Chalcone 4 | (E)-acryloylpyridine | 12.4 | 14.9 | VEGFR-2 (5H38) |
Pyrazole 10 | Aza-Michael adduct | 3.8 | 4.2 | CA-IX (4HDQ) |
Bipyridine 13 | Condensation product | 5.1 | 6.3 | KRIT1/HEG1 complex |
ADME profiling indicates promising intestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and cytochrome P450 inhibition (CYP3A4 IC₅₀ > 25 μM), reducing drug-drug interaction risks [2] [3]. Current research exploits its scaffold for dual-target inhibitors, merging carbonic anhydrase inhibition with histone deacetylase (HDAC) modulation—addressing tumor hypoxia and epigenetic dysregulation simultaneously [2].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: